MeOSuc-Ala-Phe-Lys-AMC

Übersicht

Beschreibung

MeOSuc-Ala-Phe-Lys-AMC: is a highly sensitive fluorescent substrate used primarily in biochemical research. It is known for its ability to act as a substrate for plasmin, an enzyme involved in the breakdown of fibrin clots. The compound's fluorescence properties make it useful in various assays to study proteolytic activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MeOSuc-Ala-Phe-Lys-AMC typically involves solid-phase peptide synthesis (SPPS) techniques. The process starts with the coupling of the amino acids in the sequence: methionine, alanine, phenylalanine, and lysine, followed by the addition of the AMC (aminomethylcoumarin) fluorophore. The reaction conditions include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of This compound involves scaling up the SPPS process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

MeOSuc-Ala-Phe-Lys-AMC: primarily undergoes hydrolysis reactions, particularly by proteolytic enzymes like plasmin. The AMC fluorophore attached to the peptide sequence is released upon cleavage, resulting in a measurable fluorescent signal.

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in aqueous buffers at physiological pH (around 7.4). The presence of proteolytic enzymes such as plasmin is essential for the reaction to occur.

Major Products Formed

The major product of the hydrolysis reaction is the AMC fluorophore, which emits fluorescence upon excitation at 380 nm and emits at 460 nm. This fluorescence can be quantified to measure the activity of proteolytic enzymes.

Wissenschaftliche Forschungsanwendungen

Enzyme Assays

MeOSuc-Ala-Phe-Lys-AMC is predominantly used in assays to measure the activity of plasmin and other proteases. The hydrolysis of this substrate by plasmin releases the AMC fluorophore, which can be quantified to assess enzyme activity.

| Application | Description |

|---|---|

| Enzyme Activity Measurement | Quantifies plasmin activity in various biological samples. |

| Protease Profiling | Assists in characterizing different proteases based on substrate specificity. |

Drug Discovery

In drug discovery, this compound serves as a tool for screening inhibitors of proteolytic enzymes. It helps identify potential therapeutic agents targeting diseases where proteolysis plays a significant role, such as cancer and cardiovascular disorders.

| Drug Discovery Use | Details |

|---|---|

| Screening Inhibitors | Identifies compounds that inhibit plasmin activity. |

| Mechanistic Studies | Explores the role of proteolysis in disease mechanisms. |

Biological Research

This compound is instrumental in studying the biological processes influenced by proteolytic activity. It enables researchers to investigate the role of plasmin in physiological and pathological conditions.

| Research Focus | Examples |

|---|---|

| Fibrinolysis | Examines plasmin's role in clot degradation. |

| Cellular Processes | Investigates how proteolysis affects cell signaling pathways. |

Medical Diagnostics

This compound is also applied in developing diagnostic tools for diseases associated with abnormal protease activity. Its ability to quantify enzyme levels can aid in early diagnosis and treatment monitoring.

| Diagnostic Application | Implications |

|---|---|

| Biomarker Identification | Measures plasmin levels in various health conditions. |

| Disease Monitoring | Tracks changes in protease activity over time. |

Case Study 1: Plasmin Activity Measurement

In a study assessing plasmin activity in patients with thrombotic disorders, researchers used this compound to quantify enzyme levels before and after treatment with anticoagulants. The results demonstrated significant reductions in plasmin activity post-treatment, indicating the substrate's effectiveness in clinical settings.

Case Study 2: Inhibitor Screening

A recent investigation utilized this compound to screen a library of small molecules for potential inhibitors of plasmin. Several compounds showed promising inhibitory effects, leading to further development as therapeutic agents targeting fibrinolytic disorders.

Wirkmechanismus

MeOSuc-Ala-Phe-Lys-AMC: exerts its effects by serving as a substrate for proteolytic enzymes. Upon cleavage by these enzymes, the AMC fluorophore is released, resulting in a fluorescent signal. The molecular targets are the active sites of proteases like plasmin, and the pathways involved include the degradation of fibrin clots and the regulation of proteolytic activity in various physiological processes.

Vergleich Mit ähnlichen Verbindungen

MeOSuc-Ala-Phe-Lys-AMC: is unique in its high sensitivity and specificity for plasmin. Similar compounds include other fluorogenic substrates like Boc-Ala-Phe-Arg-AMC and Z-Phe-Arg-AMC , which are also used to study proteolytic activity but may have different substrate specificities and fluorescence properties.

List of Similar Compounds

Boc-Ala-Phe-Arg-AMC

Z-Phe-Arg-AMC

Suc-Ala-Ala-Phe-AMC

MeOSuc-Ala-Ala-Phe-AMC

Biologische Aktivität

MeOSuc-Ala-Phe-Lys-AMC (Methyl O-succinyl-Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin) is a synthetic peptide substrate that is primarily utilized in biochemical research for its specificity and sensitivity as a substrate for proteolytic enzymes, particularly plasmin. This compound has garnered attention due to its role in various biological processes and its applications in enzyme assays, drug discovery, and medical research.

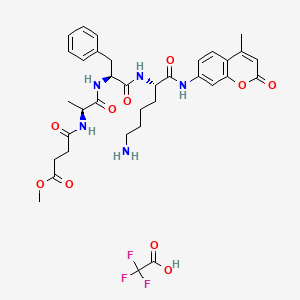

Chemical Structure and Properties

This compound is characterized by its unique sequence of amino acids linked to a fluorogenic moiety (AMC). The chemical structure allows it to undergo hydrolysis by proteolytic enzymes, resulting in the release of the AMC fluorophore, which emits fluorescence when excited. This property makes it an excellent tool for measuring enzyme activity in real-time.

Target Enzyme: Plasmin

The primary target of this compound is plasmin , a serine protease involved in the fibrinolytic system, which breaks down fibrin clots. The interaction between this compound and plasmin leads to the cleavage of the peptide bond, releasing the fluorescent AMC moiety.

Biochemical Reactions

Upon interaction with plasmin, this compound undergoes hydrolysis:

This reaction can be monitored using fluorescence spectroscopy, where excitation occurs at 380 nm and emission is detected at 460 nm.

Applications in Research

This compound is widely used in various fields:

- Enzyme Assays : It serves as a substrate to quantify plasmin activity and other proteases.

- Drug Discovery : Researchers use it to screen for inhibitors of proteolytic enzymes, which are potential therapeutic targets.

- Biological Studies : The compound aids in studying proteolysis's role in physiological and pathological processes, including cancer and cardiovascular diseases.

- Diagnostic Tools : Its properties enable the development of assays for detecting protease-related conditions.

Case Studies and Research Findings

-

Protease Activity Measurement :

A study utilized this compound to monitor plasmin activity in human biological samples. The substrate was incubated with conditioned media from infected tissues, demonstrating significant plasmin activity through fluorescence measurement . -

Inhibition Studies :

In drug discovery research, this compound was employed to evaluate the inhibitory effects of various compounds on plasmin activity. The results indicated that specific inhibitors could significantly reduce fluorescence signals, correlating with decreased enzyme activity . -

Mechanistic Insights :

Research involving FAM111A, a serine protease, highlighted that this compound could differentiate between various protease activities based on substrate specificity. This study underscored its utility in understanding enzyme mechanisms at a molecular level .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the recommended experimental protocol for using MeOSuc-Ala-Phe-Lys-AMC as a fluorogenic substrate in plasmin activity assays?

- Methodological Answer : Incubate the substrate (40 µM final concentration) in 0.05 M HEPES buffer (pH 7.4) containing 0.75 M NaCl and 0.05% NP-40 detergent. Monitor hydrolysis for 2 hours using a spectrofluorometer with excitation at 380–390 nm and emission at 460 nm. Include tissue homogenates or purified plasmin (20 mg tissue or equivalent enzyme concentration) to initiate the reaction. Data should be normalized to protein content or enzyme activity controls .

Example Protocol Table :

| Parameter | Specification |

|---|---|

| Substrate Concentration | 40 µM |

| Buffer Composition | 0.05 M HEPES, 0.75 M NaCl, 0.05% NP-40 |

| Detection Wavelengths | λExc = 380–390 nm; λEm = 460 nm |

| Incubation Time | 2 hours |

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store lyophilized powder at –80°C to –20°C in airtight, light-protected containers. Reconstitute in anhydrous DMSO or buffer immediately before use to minimize hydrolysis. Avoid freeze-thaw cycles, as repeated temperature fluctuations degrade the AMC fluorophore .

Q. What instrumentation is required for detecting this compound hydrolysis, and how should data be validated?

- Methodological Answer : Use a spectrofluorometer calibrated for AMC detection (e.g., Hitachi F-2000). Validate instrument sensitivity with a standard curve of free AMC (0–100 µM). Include negative controls (substrate without enzyme) and positive controls (pre-hydrolyzed substrate). Normalize fluorescence units (RFU) to background readings and report as ∆RFU/min/mg protein .

Advanced Research Questions

Q. How can researchers optimize substrate concentration to avoid inner filter effects in kinetic assays?

- Methodological Answer : Perform a substrate titration (10–100 µM) to identify the linear range of fluorescence intensity. Use the Beer-Lambert law to correct for inner filter effects if substrate concentrations exceed 50 µM. Validate with a standard curve of free AMC under identical buffer conditions. Adjust path length or dilution factors to maintain fluorescence within the detector’s dynamic range .

Q. What strategies resolve contradictory kinetic data (e.g., variable KmK_mKm values) across experimental setups?

- Methodological Answer : (1) Standardize buffer ionic strength (e.g., 0.75 M NaCl) to minimize electrostatic interference with enzyme-substrate binding. (2) Validate enzyme activity using a reference substrate (e.g., chromogenic plasmin substrates). (3) Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental design rigor and identify confounding variables (e.g., NP-40 detergent batch variability) .

Q. How can this compound be integrated into multiplex assays for parallel protease activity profiling?

- Methodological Answer : Pair with orthogonal substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for elastase) using distinct fluorophores (e.g., AMC vs. AFC). Employ spectral unmixing or time-resolved detection to differentiate signals. Validate specificity with protease inhibitors (e.g., α₂-antiplasmin for plasmin) and confirm lack of cross-reactivity in control experiments .

Q. What statistical approaches are recommended for analyzing time-dependent hydrolysis data?

- Methodological Answer : Use nonlinear regression to fit progress curves (e.g., Michaelis-Menten or first-order kinetics). Apply the Akaike Information Criterion (AIC) to select the best-fit model. For high-throughput data, use ANOVA with post-hoc Tukey tests to compare groups. Report uncertainties (e.g., ±SD) and effect sizes for reproducibility assessments .

Q. Data Management and Reproducibility

Q. How should raw fluorescence data be processed and reported to meet journal standards?

- Methodological Answer : Include raw RFU values in supplementary materials. In the main text, present processed data (e.g., normalized activity, kinetic parameters) with error bars. Follow ACS Style Guide recommendations for figures: use color-coded traces for time courses and avoid excessive chemical structures in graphics. Disclose instrument settings (e.g., slit widths, gain) to enable replication .

Q. What metadata is critical for sharing this compound assay data in public repositories?

- Methodological Answer : Report substrate lot number, reconstitution solvent, enzyme source (e.g., tissue type, purification method), and buffer pH/ionic strength. Use platforms like OSF.io for structured data uploads. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary datasets using persistent identifiers (DOIs) .

Eigenschaften

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N5O8.C2HF3O2/c1-20-17-30(41)46-27-19-23(12-13-24(20)27)36-32(43)25(11-7-8-16-34)37-33(44)26(18-22-9-5-4-6-10-22)38-31(42)21(2)35-28(39)14-15-29(40)45-3;3-2(4,5)1(6)7/h4-6,9-10,12-13,17,19,21,25-26H,7-8,11,14-16,18,34H2,1-3H3,(H,35,39)(H,36,43)(H,37,44)(H,38,42);(H,6,7)/t21-,25-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPPXHKRTNSBBE-UBAACIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42F3N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.